(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
Brand Name:
Vulcanchem
CAS No.:
18881-17-9
VCID:
VC21043385
InChI:
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
SMILES:
C1C(NCC2=CC=CC=C21)CO
Molecular Formula:
C10H13NO
Molecular Weight:
163.22 g/mol
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
CAS No.: 18881-17-9
Cat. No.: VC21043385
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18881-17-9 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
| Standard InChI | InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1 |
| Standard InChI Key | ZSKDXMLMMQFHGW-JTQLQIEISA-N |
| Isomeric SMILES | C1[C@H](NCC2=CC=CC=C21)CO |
| SMILES | C1C(NCC2=CC=CC=C21)CO |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator